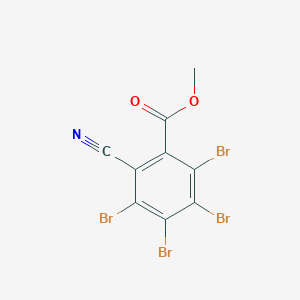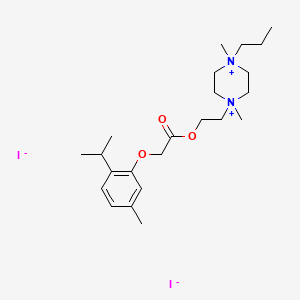
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxyethyl, dimethyl, and propyl groups, along with diiodide and thymyloxyacetate moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylene diamine with diethylene glycol in the presence of a catalyst.
Substitution Reactions: The hydroxyethyl, dimethyl, and propyl groups are introduced through substitution reactions using appropriate alkylating agents.
Diiodide Addition: The diiodide moiety is added by reacting the intermediate compound with iodine in the presence of a reducing agent.
Thymyloxyacetate Addition:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the diiodide moiety, converting it to iodide or even removing it entirely.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Iodide derivatives
Substitution: Various substituted piperazines
Applications De Recherche Scientifique
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the diiodide moiety can participate in redox reactions. The piperazine ring provides a scaffold for binding to enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A simpler analog with similar functional groups but lacking the diiodide and thymyloxyacetate moieties.
1,4-Dimethylpiperazine: Another analog with dimethyl substitutions but without the hydroxyethyl and propyl groups.
Uniqueness
Piperazinium, 1-(2-hydroxyethyl)-1,4-dimethyl-4-propyl-, diiodide, (thymyloxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diiodide and thymyloxyacetate moieties further differentiates it from simpler piperazine derivatives.
Propriétés
Numéro CAS |
32305-42-3 |
|---|---|
Formule moléculaire |
C23H40I2N2O3 |
Poids moléculaire |
646.4 g/mol |
Nom IUPAC |
2-(1,4-dimethyl-4-propylpiperazine-1,4-diium-1-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;diiodide |
InChI |
InChI=1S/C23H40N2O3.2HI/c1-7-10-24(5)11-13-25(6,14-12-24)15-16-27-23(26)18-28-22-17-20(4)8-9-21(22)19(2)3;;/h8-9,17,19H,7,10-16,18H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
XYMCSBFRGSUGES-UHFFFAOYSA-L |
SMILES canonique |
CCC[N+]1(CC[N+](CC1)(C)CCOC(=O)COC2=C(C=CC(=C2)C)C(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


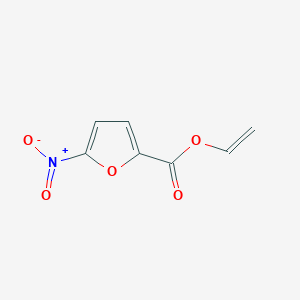
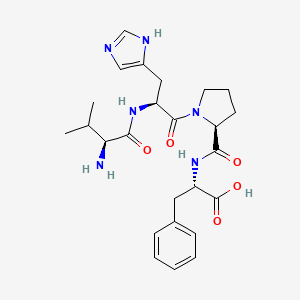
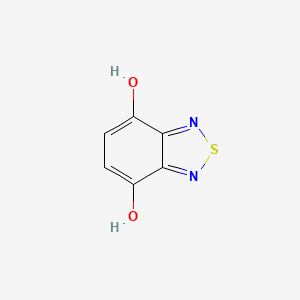

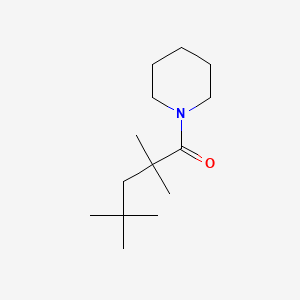

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
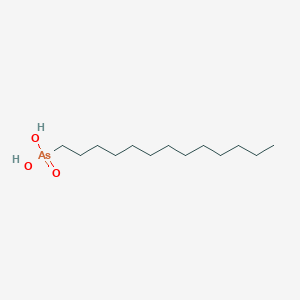
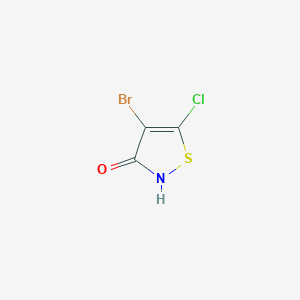

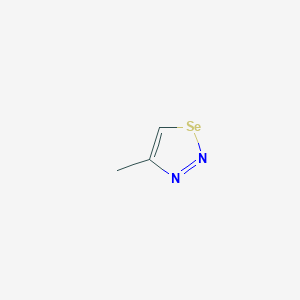
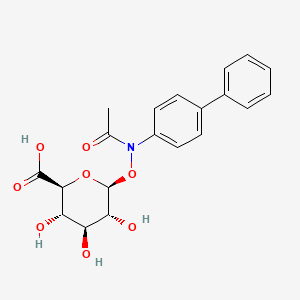
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
